4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid
CAS No.: 333357-35-0
Cat. No.: VC8102276
Molecular Formula: C15H15NO4S
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 333357-35-0 |
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Molecular Formula | C15H15NO4S |
Molecular Weight | 305.4 g/mol |
IUPAC Name | 4-[(N-methylsulfonylanilino)methyl]benzoic acid |
Standard InChI | InChI=1S/C15H15NO4S/c1-21(19,20)16(14-5-3-2-4-6-14)11-12-7-9-13(10-8-12)15(17)18/h2-10H,11H2,1H3,(H,17,18) |
Standard InChI Key | JFUWLPUHRWSDBJ-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2 |
Canonical SMILES | CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 4-[(methylsulfonyl)(phenylamino)methyl]benzoic acid delineates its structure: a benzoic acid moiety substituted at the para position by a methylene group bearing both a methylsulfonyl (-SO₂CH₃) and a phenylamino (-NHPh) group. Its molecular formula is C₁₆H₁₆N₂O₄S, with a molecular weight of 332.37 g/mol. The presence of polar functional groups, including the carboxylic acid and sulfonamide, confers amphiphilic properties, influencing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol .
Synthetic Routes and Optimization
Catalytic Reduction of Oxime Intermediates
A patent by CN102791677B outlines a scalable synthesis leveraging oxime intermediates (Figure 1). The process involves:
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Oxime Formation: Reacting 4-carboxybenzaldehyde derivatives with hydroxylamine to yield 4-carboxyl benzaldehyde oxime.
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Catalytic Hydrogenation: Reducing the oxime to the primary amine using palladium-on-carbon (Pd/C) or nickel catalysts under hydrogen pressure (10 kg/cm²).
Key reaction parameters include:
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Alkaline Conditions: Sodium hydroxide (3–4 equivalents) enhances reaction efficiency by stabilizing intermediates .
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Temperature and Stirring: Optimal yields (93.5%) occur at 45°C with vigorous stirring (1,500 rpm), ensuring efficient gas-liquid contact .
Table 1: Impact of Reaction Conditions on Yield
Parameter | Optimal Value | Yield (%) | Purity (%) |
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Catalyst (Pd/C) | 5% Pd | 93.5 | 99.9 |
Stirring Speed | 1,500 rpm | 93.5 | 99.9 |
NaOH Equivalents | 4.0 | 93.5 | 99.9 |
Alternative Pathways
While the patent emphasizes oxime reduction, other routes may involve:
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Ullmann Coupling: Introducing the sulfonamide group via copper-catalyzed coupling of 4-aminomethylbenzoic acid with methylsulfonyl chloride .
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Protection-Deprotection Strategies: Using FMOC-protected intermediates to prevent unwanted side reactions during synthesis .
Physicochemical Characterization
Spectroscopic Analysis
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¹H NMR: Key signals include δ 8.0–8.2 ppm (aromatic protons), δ 4.3 ppm (methylene bridge), and δ 3.1 ppm (methylsulfonyl group) .
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IR Spectroscopy: Stretching vibrations at 1,700 cm⁻¹ (C=O, carboxylic acid) and 1,150 cm⁻¹ (S=O, sulfonamide) .
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HPLC: Retention times correlate with purity, often exceeding 99.9% under optimized conditions .
Solubility and Stability
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Solubility: Highly soluble in DMSO (>50 mg/mL), moderately soluble in methanol (~10 mg/mL), and insoluble in hexane .
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Stability: Stable under acidic (pH 4–6) and neutral conditions but degrades in strong bases (pH >12) via hydrolysis of the sulfonamide bond .
Challenges and Future Prospects
Current limitations include:
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Synthetic Complexity: Multi-step routes necessitate costly catalysts like Pd/C.
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Biological Data Gaps: In vitro and in vivo studies are required to validate therapeutic potential.
Future research should prioritize:
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